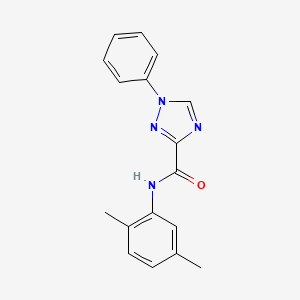![molecular formula C17H15N5OS B4237645 N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)
N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide
Overview
Description
N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide, also known as MPTAT, is a novel compound that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. MPTAT is a member of the pyridine-triazine family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms. N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress in cells. Additionally, N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In vivo studies have shown that N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide is its broad range of biological activities, which makes it a promising candidate for the treatment of various diseases. Additionally, N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been shown to have low toxicity in animal models, which is an important consideration for the development of therapeutic agents. However, one of the limitations of N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide. One area of research is the development of N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide and to identify its molecular targets. Finally, the development of more efficient synthesis methods for N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide could facilitate its use in lab experiments and in the development of therapeutic agents.
Scientific Research Applications
N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide possesses anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases. N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. Additionally, N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-12-7-8-15(18-9-12)20-16(23)11-24-17-19-10-14(21-22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXWWOYTMWZOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)


![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)

![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)

![methyl 2-({oxo[(2-thienylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4237628.png)

![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4237652.png)
![ethyl (4-{[(2-chlorobenzyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4237662.png)
![ethyl 4-[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate acetate](/img/structure/B4237664.png)
